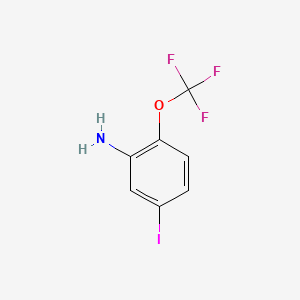
5-Iodo-2-(trifluoromethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5F3INO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with iodine and trifluoromethoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
One common method is through the use of trifluoromethoxylation reagents, which can introduce the trifluoromethoxy group onto the aromatic ring . The iodine atom can be introduced via electrophilic iodination using iodine or iodine monochloride under acidic conditions .
Industrial Production Methods
Industrial production methods for 5-Iodo-2-(trifluoromethoxy)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions
5-Iodo-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
5-Iodo-2-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 5-Iodo-2-(trifluoromethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .
類似化合物との比較
Similar Compounds
3-(Trifluoromethoxy)aniline: Similar structure but lacks the iodine atom.
4-Iodo-2-(trifluoromethoxy)aniline: Similar structure with the iodine atom at a different position.
2-Iodo-5-(trifluoromethoxy)aniline: Similar structure with different substitution pattern .
Uniqueness
5-Iodo-2-(trifluoromethoxy)aniline is unique due to the specific positioning of the iodine and trifluoromethoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C7H5F3INO |
|---|---|
分子量 |
303.02 g/mol |
IUPAC名 |
5-iodo-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H5F3INO/c8-7(9,10)13-6-2-1-4(11)3-5(6)12/h1-3H,12H2 |
InChIキー |
WDNXHLGFOPMJQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1I)N)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















